Otophylloside B 4'''-O-alpha-L-cymaropyranoside Otophylloside B 4'''-O-alpha-L-cymaropyranoside Otophylloside B 4'''-O-alpha-L-cymaropyranoside is a natural product found in Cynanchum caudatum with data available.
Brand Name: Vulcanchem
CAS No.: 171422-82-5
VCID: VC0211657
InChI: InChI=1S/C56H90O19/c1-28(2)29(3)21-43(58)72-42-27-41-52(9)17-16-36(22-35(52)15-18-55(41,61)56(62)20-19-54(60,34(8)57)53(42,56)10)71-44-24-38(64-12)49(31(5)68-44)74-46-26-40(66-14)51(33(7)70-46)75-47-25-39(65-13)50(32(6)69-47)73-45-23-37(63-11)48(59)30(4)67-45/h15,21,28,30-33,36-42,44-51,59-62H,16-20,22-27H2,1-14H3/b29-21+/t30-,31+,32+,33+,36-,37+,38-,39+,40-,41+,42+,44-,45-,46-,47-,48-,49+,50+,51+,52-,53+,54+,55-,56+/m0/s1
SMILES: CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5CCC6(C7CC(C8(C(CCC8(C7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)C)OC)O
Molecular Formula: C56H90O19
Molecular Weight: 1067.3 g/mol

Otophylloside B 4'''-O-alpha-L-cymaropyranoside

CAS No.: 171422-82-5

Cat. No.: VC0211657

Molecular Formula: C56H90O19

Molecular Weight: 1067.3 g/mol

* For research use only. Not for human or veterinary use.

Otophylloside B 4'''-O-alpha-L-cymaropyranoside - 171422-82-5

Specification

CAS No. 171422-82-5
Molecular Formula C56H90O19
Molecular Weight 1067.3 g/mol
IUPAC Name [(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate
Standard InChI InChI=1S/C56H90O19/c1-28(2)29(3)21-43(58)72-42-27-41-52(9)17-16-36(22-35(52)15-18-55(41,61)56(62)20-19-54(60,34(8)57)53(42,56)10)71-44-24-38(64-12)49(31(5)68-44)74-46-26-40(66-14)51(33(7)70-46)75-47-25-39(65-13)50(32(6)69-47)73-45-23-37(63-11)48(59)30(4)67-45/h15,21,28,30-33,36-42,44-51,59-62H,16-20,22-27H2,1-14H3/b29-21+/t30-,31+,32+,33+,36-,37+,38-,39+,40-,41+,42+,44-,45-,46-,47-,48-,49+,50+,51+,52-,53+,54+,55-,56+/m0/s1
SMILES CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5CCC6(C7CC(C8(C(CCC8(C7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)C)OC)O
Canonical SMILES CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5CCC6(C7CC(C8(C(CCC8(C7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)C)OC)O
Appearance Powder

Introduction

Chemical Identity and Classification

Otophylloside B 4'''-O-alpha-L-cymaropyranoside is taxonomically classified under "Lipids and lipid-like molecules > Steroids and steroid derivatives > Steroidal glycosides" . This classification reflects its core steroidal structure with attached glycoside moieties, which contribute to its complex chemical nature. The compound represents an important subclass of natural products often found in certain plant species.

Nomenclature and Identification

The compound is officially identified through several systematic naming conventions and identifiers:

Identifier TypeInformation
CAS Registry Number171422-82-5
Chemical NameOtophylloside B 4'''-O-alpha-L-cymaropyranoside
IUPAC Name[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate
InChI KeyYUDOHRCAEPBFBO-ZIIVSZOXSA-N

The compound is also known by synonyms including "OtophyllosideB4'''-O-α-L-cymaropyranoside" and the extended systematic name describing its pregn-5-en-20-one structure with various substituents .

Physical and Chemical Properties

Otophylloside B 4'''-O-alpha-L-cymaropyranoside possesses complex physicochemical properties owing to its elaborate molecular structure that combines a steroidal core with multiple glycoside attachments.

Structural Characteristics

The structural features of Otophylloside B 4'''-O-alpha-L-cymaropyranoside can be represented through various chemical notations:

PropertyValue
Molecular FormulaC₅₆H₉₀O₁₉
Molecular Weight1067.30-1067.32 g/mol
Exact Mass1066.60763064 g/mol

Physicochemical Parameters

The compound exhibits the following physicochemical characteristics:

ParameterValue
Physical AppearancePowder
Topological Polar Surface Area (TPSA)235.00 Ų
XlogP4.10
Atomic LogP (AlogP)5.12
H-Bond Acceptors19
H-Bond Donors4
Rotatable Bonds16
Purity (Commercial)>98%

These properties suggest that Otophylloside B 4'''-O-alpha-L-cymaropyranoside has significant polar surface area while maintaining a relatively high lipophilicity, which may influence its solubility characteristics and biological membrane permeability .

Chemical Structure Representation

The chemical structure of Otophylloside B 4'''-O-alpha-L-cymaropyranoside can be represented using various chemical notation systems to capture its complex stereochemistry and connectivity.

Molecular Notations

The compound's structure is represented in standard chemical notations:

Notation TypeRepresentation
SMILES (Canonical)CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5CCC6(C7CC(C8(C(CCC8(C7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)C)OC)O
SMILES (Isomeric)C[C@H]1C@@HO
InChIInChI=1S/C56H90O19/c1-28(2)29(3)21-43(58)72-42-27-41-52(9)17-16-36(22-35(52)15-18-55(41,61)56(62)20-19-54(60,34(8)57)53(42,56)10)71-44-24-38(64-12)49(31(5)68-44)74-46-26-40(66-14)51(33(7)70-46)75-47-25-39(65-13)50(32(6)69-47)73-45-23-37(63-11)48(59)30(4)67-45/h15,21,28,30-33,36-42,44-51,59-62H,16-20,22-27H2,1-14H3/b29-21+/t30-,31+,32+,33+,36-,37+,38-,39+,40-,41+,42+,44-,45-,46-,47-,48-,49+,50+,51+,52-,53+,54+,55-,56+/m0/s1

These notations capture the intricate stereochemistry of the molecule, including the alpha-L-cymaropyranoside configuration that distinguishes this particular variant of Otophylloside B .

Applications and Research Uses

Otophylloside B 4'''-O-alpha-L-cymaropyranoside has several potential applications in scientific research and pharmaceutical development, though specific studies on its pharmacological activities appear limited in the available literature.

Storage ParameterRecommendation
Storage ConditionStore in sealed, cool, and dry conditions
Solubility EnhancementWarm tube to 37°C and use ultrasonic bath for dissolution
Stock Solution StorageBelow -20°C for several months
Shipping ConditionRoom temperature or blue ice upon request

These recommendations suggest that the compound has moderate stability under proper storage conditions but may require special handling for experimental use .

Structural Relationship with Other Compounds

Otophylloside B 4'''-O-alpha-L-cymaropyranoside belongs to a family of related steroidal glycosides. A structurally related compound is Otophylloside B 4'''-O-beta-D-cymaropyranoside (CAS: 171422-85-8), which differs in the stereochemistry of the terminal glycoside moiety .

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